molecular formula C14H17N5O2 B1495033 Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate

Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate

Cat. No.: B1495033
M. Wt: 287.32 g/mol
InChI Key: OFCLSRNRTHDCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions.

    Introduction of the Imidazo Group: The imidazo group is introduced through a condensation reaction with an appropriate amine.

    Esterification: The carboxylate group is introduced via esterification, typically using ethyl alcohol and a strong acid catalyst.

    Amination: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.

    Biology: The compound’s biological activity is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

ethyl 7-amino-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxylate

InChI

InChI=1S/C14H17N5O2/c1-4-19-9(14(20)21-5-2)6-8-11-10(16-7-18(11)3)12(15)17-13(8)19/h6-7H,4-5H2,1-3H3,(H2,15,17)

InChI Key

OFCLSRNRTHDCML-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)N)N=CN3C)C(=O)OCC

Origin of Product

United States

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